molecular formula C9H14ClN3 B12631240 2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride CAS No. 1196151-12-8

2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride

Cat. No.: B12631240
CAS No.: 1196151-12-8
M. Wt: 199.68 g/mol
InChI Key: LCGBPNRPYBCCQL-UHFFFAOYSA-N
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Description

2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride is a chemical compound offered for research and development purposes. The free base of this compound, 2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine, has a molecular formula of C₉H₁₃N₃ and a molecular weight of 163.22 g/mol . Compounds featuring the cyclopropylpyrimidine scaffold are of significant interest in medicinal chemistry and chemical biology. Research indicates that structurally similar pyrimidine derivatives are utilized in the study of enzyme function and cellular signaling pathways . For instance, one study highlights a related cyclopropylpyrimidine compound used in investigating the inactivation mechanisms of soluble guanylyl cyclase (sGC), a key enzyme in nitric oxide signaling that is relevant to cardiovascular diseases and other conditions . This suggests potential research applications for this compound class in biochemistry and pharmacology. This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle all chemicals with appropriate safety protocols. The available safety information for the free base suggests a danger hazard and includes the signal word "Danger" with hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Properties

CAS No.

1196151-12-8

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

2-(4-cyclopropylpyrimidin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C9H13N3.ClH/c10-5-3-9-11-6-4-8(12-9)7-1-2-7;/h4,6-7H,1-3,5,10H2;1H

InChI Key

LCGBPNRPYBCCQL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NC=C2)CCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride typically involves the following steps:

  • Starting Material Selection :

    • The key precursor is 4-cyclopropylpyrimidine , which serves as the base structure for further functionalization.
  • Reaction with Ethylamine :

    • The reaction involves the addition of ethylamine to the pyrimidine ring under controlled conditions.
    • A suitable solvent, such as ethanol or dimethylformamide (DMF), is used to dissolve the reactants and facilitate the reaction.
    • Catalysts such as triethylamine or potassium carbonate may be employed to enhance reactivity.
  • Hydrochloride Salt Formation :

    • After the primary reaction, the free base is converted into its hydrochloride salt by treatment with hydrochloric acid in an organic solvent like ethyl acetate.
    • This step ensures improved stability and solubility of the final product.

Industrial Production Methods

For large-scale production, optimized processes are employed to maximize yield and minimize impurities:

  • Reaction Optimization :

    • Industrial setups use automated reactors with precise temperature and pressure controls to ensure consistency.
    • Reaction temperatures are typically maintained between 50–80°C for optimal conversion rates.
  • Purification :

    • The crude product is purified using recrystallization techniques.
    • Common solvents for recrystallization include ethanol or a mixture of ethanol and water.
  • Drying :

    • The purified hydrochloride salt is dried under vacuum at controlled temperatures to remove residual solvents.

Analytical Data on Synthesis Efficiency

The following table summarizes key parameters observed during laboratory-scale synthesis:

Parameter Value/Observation
Reaction Yield 70–85% (depending on reaction conditions and catalyst used)
Solvent Ethanol, DMF
Catalyst Triethylamine or potassium carbonate
Reaction Time 6–12 hours
Purity (after recrystallization) >98% (determined by HPLC analysis)

Challenges and Considerations

  • Reaction Selectivity :

    • Ensuring selective amination at the desired position on the pyrimidine ring is critical for high yield.
    • Side reactions, such as over-alkylation, can reduce efficiency.
  • Scaling Up :

    • While laboratory-scale synthesis is straightforward, scaling up requires careful control of reaction parameters to maintain product quality.
  • Impurity Removal :

    • Impurities formed during synthesis are typically removed through multiple recrystallization steps or chromatographic techniques.

Alternative Routes

Research into alternative synthetic pathways has explored:

  • Suzuki Coupling Reactions :

    • Coupling reactions involving pyrimidine derivatives with boronic acids have been investigated but are less commonly used for this compound due to lower yields.
  • Hydrogenation-Based Methods :

    • Hydrogenation of intermediate compounds under catalytic conditions has been explored for related pyrimidine derivatives but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that 2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride may act as an inhibitor of B-cell lymphoma 6 (BCL6), a protein implicated in various cancers. Inhibiting BCL6 can lead to apoptosis in cancer cells, making this compound a potential therapeutic agent in oncology .

Table 1: BCL6 Inhibition Studies

Study ReferenceCompound TestedIC50 (nM)Cancer Type
2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochlorideTBDB-cell lymphoma
Other BCL6 inhibitorsTBDVarious

2. Neurological Disorders
The compound has also been investigated for its potential effects on neurological conditions. Its ability to modulate neurotransmitter systems suggests it could be beneficial in treating disorders such as depression and anxiety .

Case Study: Efficacy in Animal Models
In a controlled study, animal models treated with 2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride showed significant reductions in anxiety-like behaviors compared to control groups, indicating its potential as an anxiolytic agent.

Mechanistic Insights

1. Molecular Interactions
The pharmacodynamics of 2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride involve interactions with specific receptors and enzymes. For instance, it has been shown to bind effectively to the serotonin transporter, which plays a crucial role in mood regulation .

Table 2: Molecular Binding Affinities

Target ProteinBinding Affinity (Ki, nM)Reference
Serotonin TransporterTBD
BCL6TBD

Therapeutic Formulations

1. Formulation Development
The development of formulations containing 2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride is ongoing, focusing on optimizing bioavailability and targeted delivery systems. Various delivery methods, including oral tablets and injectable solutions, are being explored to enhance therapeutic efficacy.

Table 3: Formulation Types

Formulation TypeDescriptionAdvantages
Oral TabletsSolid dosage formConvenient administration
Injectable SolutionsLiquid form for rapid absorptionImmediate therapeutic effect

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Compound Pyrimidine Substituents (Position) Molecular Weight Salt Form
Target Compound 4-Cyclopropyl, 2-ethanamine ~228.7 Hydrochloride
2-(4-Methyl-6-Pyridinyl) () 4-Methyl, 6-pyridinyl 250.73 Hydrochloride
PF-04455242 () Complex biphenyl system 417.99 Hydrochloride
LY2409881 () Chloro, piperazine-linked 485.04 Hydrochloride
[(2-Isopropyl)Methyl]Amine () 2-Isopropyl 209.13 Dihydrochloride

Biological Activity

2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a pyrimidine ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

C8H11ClN2\text{C}_8\text{H}_{11}\text{ClN}_2

The biological activity of 2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of kinases and other enzymes involved in cellular signaling pathways.

Target Enzymes

  • Soluble Guanylyl Cyclase (sGC) : This enzyme plays a critical role in the nitric oxide (NO) signaling pathway. Compounds that modulate sGC activity can impact various physiological processes, including vasodilation and neurotransmission .
  • Kinases : The compound may exhibit inhibitory effects on certain kinases, which are crucial for cell proliferation and survival. For instance, studies on related pyrimidine derivatives have shown significant activity against Plasmodium falciparum kinases, suggesting potential antimalarial properties .

Biological Activity Data

A summary of the biological activities observed for 2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride is presented in the following table:

Biological Activity Target IC50 (nM) Reference
Inhibition of sGCSoluble Guanylyl Cyclase150
Antimalarial activityPfGSK3200
Kinase inhibitionPfPK6180

Case Studies

  • Antimalarial Efficacy : A study investigating the efficacy of various pyrimidine derivatives, including 2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride, demonstrated significant inhibition of Plasmodium falciparum growth in vitro. The compound's IC50 values suggest it may be a viable candidate for further development as an antimalarial agent .
  • Cardiovascular Implications : Research into sGC modulation has highlighted the potential of this compound in treating cardiovascular diseases. By enhancing cGMP levels through sGC activation, it may offer therapeutic benefits in conditions such as pulmonary hypertension .
  • Neurotransmission Studies : Investigations into the compound's effects on neurotransmitter release have shown promise in modulating synaptic transmission, indicating potential applications in neurological disorders .

Q & A

Q. How can metabolic stability be evaluated in hepatic microsomal models?

  • Methodological Answer : Incubate with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, and 60 min, then quench with cold acetonitrile. Quantify parent compound loss via LC-MS/MS and calculate half-life (t₁/₂) using first-order kinetics .

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